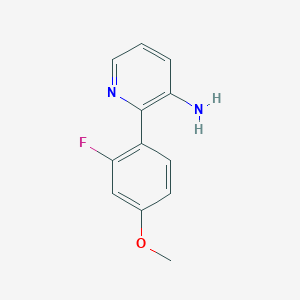

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine

Overview

Description

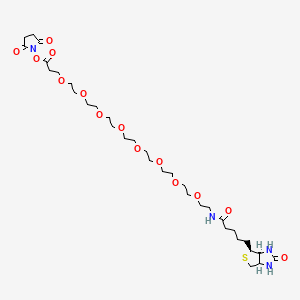

“2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C12H11FN2O . It is a part of the pyridine derivatives, which are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of pyridine derivatives like “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” can be challenging. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” consists of a pyridine ring attached to an amine group and a fluoro-methoxyphenyl group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis

Pyridine derivatives, including “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine”, can undergo various chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The predicted boiling point of “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” is 352.4±42.0 °C, and its predicted density is 1.223±0.06 g/cm3 . Its pKa value is predicted to be 5.54±0.27 .Scientific Research Applications

Antioxidant Activity Research

- Summary of Application : Compounds containing the 2-methoxyphenol moiety core structure, which is similar to the 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine, have been synthesized and studied for their antioxidant activity . These compounds are promising candidates for preventing and treating conditions where oxidative stress is a contributing factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .

- Methods of Application : The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .

- Results or Outcomes : New phenolic acid-derived compounds with antioxidant activity were identified .

PET Imaging Ligand for Metabotropic Glutamate Receptor 2

- Summary of Application : A compound similar to 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine was developed as a PET imaging ligand for metabotropic glutamate receptor 2 (mGluR2), which is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

- Methods of Application : The radioligand was synthesized via the O-[11C]methylation of phenol . PET imaging of the radioligand in rats demonstrated its superior brain heterogeneity, particularly in the regions of striatum, thalamus, hippocampus, and cortex .

- Results or Outcomes : The regional total volume of distribution (V T ) estimates of the radioligand decreased by 14% after the pretreatment with mGluR2 NAMs .

Future Directions

Pyridine derivatives like “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” have significant potential in various fields, including medicinal chemistry and the development of new therapies . Future research could focus on exploring their biological activities and developing robust synthetic routes for their preparation .

properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-16-8-4-5-9(10(13)7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWBSGVEXVDBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=CC=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)

![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)

![8-Bromo-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1450384.png)

![1-[(2-Bromophenyl)methyl]cyclobutan-1-ol](/img/structure/B1450392.png)

![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)